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molecular formula C15H7ClO4 B8675156 4-Chloro-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid CAS No. 6268-10-6

4-Chloro-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid

Cat. No. B8675156
M. Wt: 286.66 g/mol
InChI Key: FYWSSURIEUGTQF-UHFFFAOYSA-N
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Patent
US09096536B2

Procedure details

A suspension of 1-chloro-4-methylanthraquinone (6 g, 23.37 mmol) in the mixture of 12 ml 65% nitric acid and 24 ml of water is heated in the pressure reactor with teflon lining at 200° C. for 6 hours. The reaction mixture, after cooling, is diluted with water and the resulting precipitate is filtrated. The obtained crude acid is treated with chloroform, filtered and next crystallized with ethyl acetate to give 4.1 g (61% yield) of 4-chloroanthra quinone 1-carboxylic acid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5](C)=[CH:4][CH:3]=1.[N+]([O-])(O)=[O:20].[CH:23]([Cl:26])(Cl)Cl.[OH2:27]>>[Cl:26][C:23]1[C:5]2[C:4](=[O:27])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:15]([C:14]([OH:20])=[O:16])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)C
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
24 mL
Type
reactant
Smiles
O
Step Three
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture, after cooling
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtrated
CUSTOM
Type
CUSTOM
Details
The obtained crude acid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
next crystallized with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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